molecular formula C23H24N4O3 B2544594 N-benzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900277-69-2

N-benzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2544594
CAS RN: 900277-69-2
M. Wt: 404.47
InChI Key: WQLQUPRLUOLTFV-UHFFFAOYSA-N
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Description

“N-benzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic compound. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines is a complex process. Numerous methods for the synthesis of pyrimidines are described . A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The introduction of a 4-methoxyphenyl group at a certain position of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidines involve a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .

Scientific Research Applications

Synthesis and Biological Activity : Compounds with similar structures have been synthesized for exploring their biological activities. For example, the synthesis and study of dihydropyrimidine derivatives, including their antidiabetic screening, indicate the significance of this class of compounds in medicinal chemistry. The structural modification of these compounds can lead to improvements in biological activities, such as antidiabetic effects, showcasing the potential for further exploration and optimization for therapeutic applications (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antimicrobial and Antifungal Applications : Additionally, derivatives of pyrimidine, such as thieno[2,3-d]pyrimidines, have been synthesized and evaluated for their antimicrobial activities. This research demonstrates the potential utility of N-benzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide and related compounds in the development of new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Cancer Research and Chemotherapy : The exploration of pyrido[2,3-d]pyrimidines for their anticancer activities is another area of interest. The development of novel synthetic pathways for these compounds, coupled with their evaluation for anticancer properties, highlights the potential of N-benzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide in cancer research and chemotherapy (Su, Huang, Burchenal, Watanabe, & Fox, 1986).

Mechanism of Action

The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-benzyl-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-16-8-6-11-27-20(16)25-21-18(23(27)29)14-19(26(21)12-7-13-30-2)22(28)24-15-17-9-4-3-5-10-17/h3-6,8-11,14H,7,12-13,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLQUPRLUOLTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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